![molecular formula C23H17ClN2O2 B383669 3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazole-4-carbaldehyde CAS No. 890012-29-0](/img/structure/B383669.png)

3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazole-4-carbaldehyde

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

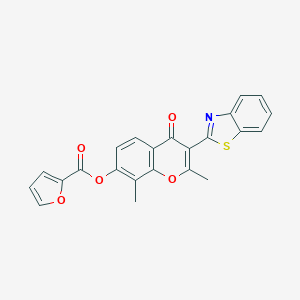

The compound “3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazole-4-carbaldehyde” is a chemical compound with the molecular formula C23H17ClN2O2 . It is stored at a temperature of 28 C .

Synthesis Analysis

The synthesis of pyrazole derivatives, such as “3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazole-4-carbaldehyde”, often involves the use of Vilsmeier Haack complex . For instance, 3-Aryl-1-phenyl-1H-pyrazole-4-carbaldehydes were cleanly oxidized by potassium permanganate in water-pyridine medium to afford the corresponding acids in high yield .Molecular Structure Analysis

The molecular structure of “3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazole-4-carbaldehyde” can be represented by the linear formula C23H17ClN2O2 . The compound has a molecular weight of 460.9 g/mol .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazole-4-carbaldehyde” include a molecular weight of 460.9 g/mol . The compound is stored at a temperature of 28 C .科学研究应用

Antimicrobial Activity

Compounds with the pyrazole moiety have been shown to exhibit significant antimicrobial properties. The presence of the 2-chlorobenzyl and phenyl groups may enhance these properties, potentially making this compound a candidate for developing new antimicrobial agents . Research indicates that similar structures have demonstrated growth inhibitory activity against various bacterial strains, suggesting that this compound could be explored for its efficacy against Gram-positive and Gram-negative bacteria .

Antioxidant Properties

Antioxidants play a crucial role in protecting cells from oxidative stress. The structural features of this compound, particularly the pyrazole core, may contribute to its antioxidant capabilities. Studies on related compounds have revealed remarkable activity in DPPH free radical-scavenging assays, which could imply that this compound may serve as a potent antioxidant in biological systems .

Antimalarial Evaluation

Pyrazole derivatives have been evaluated for their antimalarial activity. Given the structural similarity, this compound could be investigated for its potential to inhibit the growth of Plasmodium species, the parasites responsible for malaria. Molecular docking studies could provide insights into the interactions with the biological targets involved in malaria pathogenesis .

Antileishmanial Activity

Leishmaniasis is a disease caused by protozoan parasites, and there is a continuous search for effective treatments. The compound could be assessed for its antileishmanial activity, as related pyrazole derivatives have shown promising results in vitro against the promastigote form of Leishmania parasites .

Anticancer Potential

The pyrazole ring is a common feature in many anticancer drugs. This compound’s unique substituents may interact with various cancer cell lines, potentially inhibiting growth or inducing apoptosis. Research on similar compounds has indicated that they can be effective against certain types of cancer cells, suggesting a possible application in cancer therapy .

Antiviral Activity

During the COVID-19 pandemic, the antiviral properties of pyrazole derivatives gained attention. This compound could be explored for its antiviral activity, particularly against SARS-CoV-2, by conducting molecular docking studies to assess its binding affinities with viral proteins .

Enzyme Inhibition

Enzymes are biological catalysts that can be targeted by specific inhibitors to treat various diseases. The compound’s structure may allow it to bind to enzyme active sites, inhibiting their function. This could be particularly useful in designing drugs for conditions where enzyme activity needs to be regulated or reduced .

Drug Development and Synthesis

Lastly, this compound could serve as a key intermediate in the synthesis of more complex molecules with diverse biological activities. Its reactive aldehyde group makes it a versatile precursor for various chemical reactions, potentially leading to the development of new pharmacologically active drugs .

作用机制

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body .

Mode of Action

It’s worth noting that compounds with similar structures have been shown to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .

Biochemical Pathways

Similar compounds have been known to influence various biochemical pathways, leading to a range of downstream effects .

Pharmacokinetics

The molecular weight and structure of the compound suggest that it may have reasonable bioavailability .

Result of Action

Similar compounds have been known to induce a range of effects at the molecular and cellular levels .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .

属性

IUPAC Name |

3-[4-[(2-chlorophenyl)methoxy]phenyl]-1-phenylpyrazole-4-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17ClN2O2/c24-22-9-5-4-6-18(22)16-28-21-12-10-17(11-13-21)23-19(15-27)14-26(25-23)20-7-2-1-3-8-20/h1-15H,16H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACVLMEAFDITPJU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)OCC4=CC=CC=C4Cl)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-(allyloxy)-3-methylbenzoyl]-5-(2-fluorophenyl)-3-hydroxy-1-(2-morpholin-4-ylethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B383586.png)

![3-(4-bromophenyl)-7-[(2,4-dichlorobenzyl)oxy]-2-methyl-4H-chromen-4-one](/img/structure/B383587.png)

![7-[(2,4-Dichlorophenyl)methoxy]-3-(4-methoxyphenyl)-2-methylchromen-4-one](/img/structure/B383589.png)

![7-[(2-Fluorophenyl)methoxy]-3-(2-methoxyphenyl)chromen-4-one](/img/structure/B383590.png)

![7-[(2-chloro-6-fluorobenzyl)oxy]-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-6-propyl-4H-chromen-4-one](/img/structure/B383595.png)

![3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-[(2-fluorobenzyl)oxy]-2-methyl-6-propyl-4H-chromen-4-one](/img/structure/B383596.png)

![Ethyl 7-[(2-fluorophenyl)methoxy]-3-(4-methoxyphenyl)-4-oxochromene-2-carboxylate](/img/structure/B383597.png)

![Ethyl 5-[(2-chloro-4-fluorophenyl)methoxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate](/img/structure/B383601.png)

![Ethyl 5-[(4-fluorobenzoyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B383606.png)

![Ethyl 5-[(2-chlorobenzyl)oxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate](/img/structure/B383609.png)